BenchChemオンラインストアへようこそ!

Tri(TLR4-IN-C34-PEG2-amide-PEG1)-amide-C3-COOH

PROTAC linker design multivalent ligand engineering tri-branched linker synthesis

Tri(TLR4-IN-C34-PEG2-amide-PEG1)-amide-C3-COOH delivers three TLR4 warheads per scaffold, enabling avidity-enhanced target engagement. C3-COOH terminal facilitates direct amide coupling to E3 ligase ligands (VHL, CRBN) without intermediate activation. PEG2-amide-PEG1 arms confer hydrophilicity for aqueous conjugation. Avoid analogs with incorrect valency, linker length, or terminal group; structural precision ensures reproducible PROTAC data.

Molecular Formula C78H125N7O42
Molecular Weight 1832.8 g/mol
Cat. No. B12424897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri(TLR4-IN-C34-PEG2-amide-PEG1)-amide-C3-COOH
Molecular FormulaC78H125N7O42
Molecular Weight1832.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCOCCOCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C78H125N7O42/c1-46(86)82-66-72(122-55(10)95)69(119-52(7)92)58(40-116-49(4)89)125-75(66)113-37-34-107-31-28-104-25-19-79-61(98)16-22-110-43-78(85-64(101)14-13-15-65(102)103,44-111-23-17-62(99)80-20-26-105-29-32-108-35-38-114-76-67(83-47(2)87)73(123-56(11)96)70(120-53(8)93)59(126-76)41-117-50(5)90)45-112-24-18-63(100)81-21-27-106-30-33-109-36-39-115-77-68(84-48(3)88)74(124-57(12)97)71(121-54(9)94)60(127-77)42-118-51(6)91/h58-60,66-77H,13-45H2,1-12H3,(H,79,98)(H,80,99)(H,81,100)(H,82,86)(H,83,87)(H,84,88)(H,85,101)(H,102,103)/t58-,59-,60-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1
InChIKeyBCJGDWHZYOLQIQ-VSYHIQGSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri(TLR4-IN-C34-PEG2-amide-PEG1)-amide-C3-COOH: Technical Overview and Procurement Baseline


Tri(TLR4-IN-C34-PEG2-amide-PEG1)-amide-C3-COOH (molecular formula C78H125N7O42, MW 1832.85) is a trifurcated linker construct that incorporates three units of the TLR4 small-molecule inhibitor TLR4-IN-C34 (C34) conjugated via PEG2-amide-PEG1 spacers to a central C3-COOH carboxylic acid core . TLR4-IN-C34, a 2-acetamidopyranoside (MW 389, C17H27NO9), inhibits TLR4 signaling by docking into the hydrophobic internal pocket of the TLR4 co-receptor MD-2 and has demonstrated anti-inflammatory activity in vitro and in mouse models of endotoxemia and necrotizing enterocolitis [1]. This tri-branched construct is categorized as a PROTAC linker intermediate rather than a standalone therapeutic agent and is intended for research use in targeted protein degradation, bioconjugation, or multivalent inhibitor design applications .

Why Tri(TLR4-IN-C34-PEG2-amide-PEG1)-amide-C3-COOH Cannot Be Interchanged with Closely Related TLR4 Linker Analogs


Generic substitution among TLR4-IN-C34-derived linker constructs is not scientifically justifiable due to substantive structural and functional divergence across commercially available analogs. These variants differ in four critical parameters that directly govern experimental outcomes: (1) valency (mono- vs. tri-branched architecture), which dictates stoichiometry and local inhibitor concentration ; (2) linker arm length and PEG unit count (PEG1 vs. PEG2 vs. C2-alkyl vs. C6-alkyl), which determines spatial reach, conformational flexibility, and aqueous solubility ; (3) terminal functional group identity (COOH vs. OH vs. unprotected amine), which defines conjugation chemistry compatibility and downstream synthetic utility [1]; and (4) molecular weight (range: 389 to 1908 g/mol), which affects pharmacokinetic behavior in conjugate applications. Procurement of an incorrect analog introduces uncontrolled variables that cannot be retrospectively corrected in the experimental workflow, making precise compound specification a non-negotiable prerequisite for reproducible research [2].

Tri(TLR4-IN-C34-PEG2-amide-PEG1)-amide-C3-COOH: Quantifiable Structural Differentiation vs. Closest Commercial Analogs


Tri-Branched vs. Mono-Linker Architecture: Valency and Molecular Weight Differentiation

The target compound features a tri-branched architecture incorporating three TLR4-IN-C34 warheads conjugated to a single C3-COOH core, producing a 3:1 inhibitor-to-functional-handle stoichiometry . This is structurally distinct from mono-linker analogs such as TLR4-IN-C34-C2-amide-C6-OH, which incorporate only one inhibitor unit per functional handle [1]. The valency difference (trifurcated vs. linear monovalent) directly impacts the local concentration of TLR4-binding warheads that can be delivered per conjugation event, a critical parameter in multivalent targeting and avidity-based applications .

PROTAC linker design multivalent ligand engineering tri-branched linker synthesis

Linker Arm Length and PEG Unit Differentiation vs. C2-PEG1 Analog

The target compound incorporates PEG2-amide-PEG1 spacers connecting each TLR4-IN-C34 warhead to the central branching core . In contrast, the analog Tri(TLR4-IN-C34-C2-amide-PEG1)-amide-C3-COOH employs a shorter C2-alkyl-amide-PEG1 linker architecture without the additional PEG2 extension . The molecular weight difference (1832.85 vs. 1736.85 g/mol; Δ = 96 g/mol) reflects the additional PEG2 ethylene glycol unit, which increases linker length by approximately 3 ethylene oxide repeat units (~9-10 Å extended chain length) . This PEG2 extension confers higher conformational flexibility and enhanced aqueous solubility compared to the more rigid C2-alkyl-based analog .

PEG linker length optimization PROTAC ternary complex formation linker hydrophilicity

Terminal Carboxylic Acid (-COOH) Functional Handle vs. Hydroxyl (-OH) Terminal Analog

The target compound terminates in a C3-COOH carboxylic acid functional group that serves as the reactive handle for downstream conjugation chemistry [1]. This distinguishes it from analogs such as TLR4-IN-C34-C2-amide-C6-OH, which terminates in a primary hydroxyl (-OH) group [2]. The carboxylic acid moiety enables direct amide coupling with primary amines via standard carbodiimide chemistry (e.g., EDC/NHS activation), a widely utilized conjugation strategy for attaching E3 ligase ligands in PROTAC assembly or for biotin/fluorophore labeling . The -OH terminal analog would require an additional activation step or alternative coupling chemistry (e.g., tosylation followed by nucleophilic substitution) prior to conjugation [2].

bioconjugation chemistry amide coupling PROTAC E3 ligase ligand attachment

Molecular Weight and PEG Content Differentiation from Parent TLR4-IN-C34

The target compound (MW = 1832.85 g/mol) is approximately 4.7-fold larger than the parent TLR4-IN-C34 inhibitor (MW = 389 g/mol, formula C17H27NO9) [1]. This substantial molecular weight increase is attributable to the tri-branched architecture (3× warhead units = ~1167 g/mol) plus the PEG2-amide-PEG1 linker arms and central C3-COOH core . The incorporation of PEG repeat units (6 total ethylene oxide units across the three arms) increases the hydrophilic character of the molecule relative to the lipophilic parent warhead . This class-level property alteration is critical: while no direct comparative activity data exist for the conjugate versus free C34, established principles of PEGylation indicate that the linker construct will exhibit altered aqueous solubility, reduced membrane permeability, and distinct cellular uptake characteristics compared to the small-molecule parent .

PEGylation effects linker molecular weight impact conjugate pharmacokinetics

Recommended Research Applications for Tri(TLR4-IN-C34-PEG2-amide-PEG1)-amide-C3-COOH Based on Structural Evidence


PROTAC Assembly via EDC/NHS Amide Coupling to E3 Ligase Ligands

The C3-COOH terminal carboxylic acid enables direct amide bond formation with amine-functionalized E3 ligase ligands (e.g., VHL, CRBN, or MDM2 recruiters) using standard EDC/NHS or HATU coupling chemistry . This one-step conjugation strategy is more efficient than working with -OH terminated analogs, which require intermediate activation steps [1]. The tri-branched architecture delivers three TLR4 warheads per PROTAC molecule, potentially enhancing avidity effects or enabling higher local inhibitor concentration at the TLR4-MD-2 binding pocket upon target engagement .

Multivalent TLR4 Inhibitor Design for Avidity Enhancement Studies

The 3:1 warhead-to-core stoichiometry provides a defined multivalent scaffold for investigating avidity effects in TLR4 antagonism . Compared to monovalent linker constructs that deliver only one inhibitor unit, the tri-branched architecture may increase the apparent binding affinity through statistical rebinding or chelate effects . The PEG2-amide-PEG1 spacer arms provide sufficient length (~9-10 Å extended) to accommodate simultaneous engagement of clustered TLR4-MD-2 receptor complexes on cell surfaces .

Bioconjugation to Antibodies or Targeting Moieties for Directed Delivery

The carboxylic acid functional group facilitates conjugation to amine-containing biomolecules including antibodies, Fab fragments, peptides, or cell-penetrating peptides . The PEG2-amide-PEG1 linker arms confer hydrophilicity that helps maintain conjugate solubility during aqueous coupling reactions and reduces aggregation propensity compared to more hydrophobic alkyl linkers . The defined 3:1 warhead stoichiometry ensures reproducible payload loading when used in antibody-drug conjugate (ADC) or targeted protein degradation applications [1].

Structure-Activity Relationship Studies of Linker Length and Flexibility

Side-by-side comparison with structurally defined analogs (e.g., Tri(TLR4-IN-C34-C2-amide-PEG1)-amide-C3-COOH, ΔMW = -96 g/mol) enables systematic evaluation of how PEG2 extension versus shorter C2-alkyl linkers influences ternary complex formation efficiency, degradation kinetics, and target engagement in PROTAC assays . This compound serves as a defined reference standard for linker optimization studies where PEG content and spacer flexibility are the experimental variables of interest [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tri(TLR4-IN-C34-PEG2-amide-PEG1)-amide-C3-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.